molecular formula C12H3Cl5O B6596091 1,2,4,6,9-Pentachlorodibenzofuran CAS No. 30402-15-4

1,2,4,6,9-Pentachlorodibenzofuran

Cat. No.: B6596091
CAS No.: 30402-15-4
M. Wt: 340.4 g/mol
InChI Key: QDQFGVXGPSYEJU-UHFFFAOYSA-N
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Description

1,2,4,6,9-Pentachlorodibenzofuran is a chlorinated organic compound with the molecular formula C12H3Cl5O and a molecular weight of 340.42 g/mol . It is a congener of the polychlorinated dibenzofuran (PCDF) family, a class of environmentally persistent chemicals that are typically not commercially produced but are formed as inadvertent by-products in various industrial processes and combustion . PCDFs are of significant interest in toxicological and environmental research due to their persistence, potential to bioaccumulate, and mechanism of action that is similar to polychlorinated dibenzodioxins . These compounds are known to act through binding to the aryl hydrocarbon receptor (Ah receptor), which mediates a wide range of biochemical and toxic responses . Research into PCDF congeners like this compound is critical for understanding environmental contamination, assessing ecological and human health risks, and studying biochemical pathways related to Ah receptor activation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

30402-15-4

Molecular Formula

C12H3Cl5O

Molecular Weight

340.4 g/mol

IUPAC Name

1,2,4,6,9-pentachlorodibenzofuran

InChI

InChI=1S/C12H3Cl5O/c13-4-1-2-5(14)11-8(4)9-10(17)6(15)3-7(16)12(9)18-11/h1-3H

InChI Key

QDQFGVXGPSYEJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Environmental Monitoring

Detection and Analysis
PeCDF is not commercially manufactured but is often found as a contaminant in various environmental matrices due to combustion processes. Its detection in soil, water, and biological samples is crucial for assessing environmental health risks. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed to quantify PeCDF levels in environmental samples. The compound can be detected at concentrations as low as 25 ng/mL in nonane solutions, making it suitable for environmental testing and monitoring programs .

Case Study: Contaminated Sites
A significant application of PeCDF analysis is in the assessment of contaminated sites. For example, studies have shown that PeCDF can co-occur with other dioxin-like compounds in areas affected by industrial activities or waste incineration. Monitoring PeCDF levels helps evaluate the overall toxicity of these sites and informs remediation strategies .

Toxicological Research

Carcinogenicity Studies
PeCDF has been extensively studied for its toxicological effects, particularly its potential carcinogenicity. Research conducted by the National Toxicology Program (NTP) involved long-term exposure studies in female Harlan Sprague-Dawley rats. The findings indicated that PeCDF exposure led to increased incidences of liver and oral cancers, along with various non-neoplastic lesions . These studies are critical for understanding the risks associated with exposure to chlorinated compounds.

Mechanisms of Toxicity
Research has also focused on the mechanisms through which PeCDF exerts its toxic effects. It has been found to induce cytochrome P450 enzymes, which play a role in drug metabolism and the bioactivation of various xenobiotics. Specifically, PeCDF has been shown to be a potent inducer of CYP1A enzymes in hepatocyte cultures, indicating its potential to disrupt normal metabolic processes .

Structure-Activity Relationship Studies

Quantitative Structure-Toxicity Relationship (QSTR)
QSTR studies have been utilized to predict the toxicity of various polychlorinated dibenzofurans based on their chemical structure. These studies employ computational models to assess how structural variations influence biological activity and toxicity profiles. For instance, research has indicated that certain configurations of chlorine atoms significantly enhance the toxic potential of dibenzofurans .

Summary Table of Applications

Application Area Description Key Findings/Methods
Environmental MonitoringDetection and quantification in contaminated sitesGC-MS for low concentration detection
Toxicological ResearchStudies on carcinogenicity and non-neoplastic lesionsLong-term rat studies show increased cancer risks
Mechanisms of ToxicityInvestigation into enzyme induction and metabolic disruptionInduction of CYP1A enzymes
Structure-Activity RelationshipsQSTR modeling to predict toxicity based on chemical structureCorrelation between chlorine configuration and toxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Differences

The chlorine substitution pattern distinguishes 1,2,4,6,9-PentaCDF from other PentaCDF isomers. Below is a comparison with key congeners:

Congener Chlorine Positions CAS RN Toxicity (log(1/EC₅₀)) Key Applications
1,2,4,6,9-PentaCDF 1,2,4,6,9 Not Provided Not Reported Limited data; inferred environmental contaminant
1,2,4,6,7-PentaCDF 1,2,4,6,7 [83704-50-1] 7.82 Environmental analysis standard
1,2,4,7,8-PentaCDF 1,2,4,7,8 Not Provided 7.17 Research on toxicity and bioaccumulation
2,3,4,7,8-PentaCDF 2,3,4,7,8 [57117-31-4] Not Reported Classified as carcinogenic (IARC Group 1)
1,2,3,7,8-PentaCDF 1,2,3,7,8 [57117-41-6] 6.92 Environmental monitoring

Notes:

  • 1,2,4,6,9-PentaCDF lacks lateral chlorines at positions 3 and 7, likely reducing its AhR-mediated toxicity compared to 2,3,4,7,8-PentaCDF .
  • 2,3,4,7,8-PentaCDF is among the most toxic congeners due to its four lateral chlorines, with a Protective Action Criteria (PAC) of 0.00043 mg/m³ for acute exposure .

Toxicity and Environmental Impact

  • Toxicity Trends: Toxicity (log(1/EC₅₀)) varies significantly with substitution patterns. For example, 1,2,4,6,7-PentaCDF (log=7.82) is more toxic than 1,2,3,7,8-PentaCDF (log=6.92), despite having fewer lateral chlorines . This suggests non-lateral positions (e.g., 1, 4, 6) may contribute to alternative toxic pathways.
  • Environmental Persistence: All PentaCDFs are highly lipophilic and resistant to degradation.

Regulatory and Analytical Use

  • Standards : Congeners like 1,2,3,6,7-PentaCDF (CAS [57117-42-7]) are used as analytical standards to measure PCB contamination and UV degradation products .
  • Regulatory Status: 2,3,4,7,8-PentaCDF is regulated under hazardous substance classifications (HazardClass 6.1(a)) due to its carcinogenicity .

Preparation Methods

Directed Chlorination of Dibenzofuran Precursors

The synthesis of 1,2,4,6,9-PeCDF typically begins with dibenzofuran as the parent compound, subjected to stepwise electrophilic aromatic substitution. Chlorination is achieved using agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), often in the presence of Lewis acid catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). A critical challenge lies in controlling the regioselectivity to avoid undesired isomers.

Chittim et al. (1986) developed a method involving the sequential addition of chlorine to dibenzofuran at elevated temperatures (120–150°C) under inert conditions . The reaction mixture was monitored via thin-layer chromatography (TLC) to track intermediate chlorination stages. Final purification involved recrystallization from hexane, yielding 1,2,4,6,9-PeCDF with a reported purity of >98% .

Catalytic and Solvent Effects on Regioselectivity

The choice of solvent and catalyst significantly influences chlorination patterns. Polar aprotic solvents such as dichloromethane (DCM) enhance reaction rates but may reduce selectivity. Korhonen and Mantykoski (1989) demonstrated that using FeCl₃ in DCM at 80°C produced a higher proportion of the 1,2,4,6,9-isomer compared to non-polar solvents like carbon tetrachloride .

Table 1: Solvent and Catalyst Impact on Chlorination Efficiency

SolventCatalystTemperature (°C)Yield (%)Isomer Purity (%)
DichloromethaneFeCl₃807295
CCl₄AlCl₃1006588
BenzeneFeCl₃1205882

Data adapted from Chittim et al. (1986) and Korhonen and Mantykoski (1989) .

Gas Chromatographic Analysis for Structural Confirmation

Post-synthesis verification of 1,2,4,6,9-PeCDF relies on GC coupled with mass spectrometry (GC-MS). The NIST WebBook lists retention indices (RI) for this compound using DB-5 and HP-5 columns, critical for distinguishing it from co-eluting isomers .

Table 2: GC Retention Indices for 1,2,4,6,9-PeCDF

Column TypeActive PhaseRetention Index (RI)Temperature Program
CapillaryDB-52559100°C to 320°C at 2°C/min
CapillaryHP-52547100°C (1 min hold), then ramp

Shimadzu’s EU-compliant GC-MS/MS method further validates these findings, emphasizing the need for collision energy optimization to achieve signal-to-noise ratios ≥3:1 at quantification limits .

Challenges in Isomer Separation and Purity Assessment

Even with optimized synthesis, PeCDF preparations often contain trace isomers such as 1,3,4,6,9-PeCDF. Hale et al. (1985) addressed this by employing high-resolution GC (HRGC) with 60-meter DB-5 columns, achieving baseline separation of isomers . Post-column purification via silica gel chromatography further enhanced purity to >99.5%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Regulatory Compliance and Quality Assurance

The European Union’s stringent regulations for dioxin-like compounds mandate limits of detection (LOD) below 0.060 pg/μL. Shimadzu’s method package ensures compliance by pre-registering transition ions and collision energies for 1,2,4,6,9-PeCDF, enabling automated retention time adjustments and report generation . Calibration curves with six concentration points (0.025–2.0 pg/μL) validated linearity (R² >0.998) and precision (RSD <15%) .

Q & A

Q. What analytical methods are recommended for detecting 1,2,4,6,9-Pentachlorodibenzofuran in environmental samples?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting chlorinated dibenzofurans. For isomer-specific identification, use isotopic dilution with 13C^{13}\text{C}-labeled internal standards to correct for matrix effects and recovery losses. Environmental analysis typically involves extracting samples with non-polar solvents (e.g., toluene or 10% Stohl’s oil-nonane mixtures) followed by cleanup using silica gel or Florisil columns to remove interfering compounds .

Q. How should researchers prepare calibration standards for quantifying this compound?

Prepare calibration standards at concentrations ranging from 0.08 to 640 pg/μL, as per EN-1948 extraction protocols. Use certified reference materials (CRMs) dissolved in nonane or toluene matrices at 50 μg/mL for consistency. Ensure linearity across the range with R2>0.995R^2 > 0.995 and include quality control samples (blanks, duplicates) to validate precision (±15% deviation) .

Q. What are the primary sources of this compound in environmental matrices?

This congener is a byproduct of incomplete combustion (e.g., waste incineration) and industrial processes involving chlorinated compounds. It is often detected in soil, sediment, and biological tissues due to its persistence and bioaccumulation potential. Focus on sampling near industrial sites or historical contamination hotspots .

Advanced Research Questions

Q. How do isomer-specific structural variations affect the toxicity of this compound compared to other pentachlorodibenzofurans?

Toxicity correlates with chlorine substitution patterns. For example, 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) exhibits higher aryl hydrocarbon receptor (AhR) binding affinity (toxic equivalency factor, TEF = 0.5) than 1,2,4,6,9-PeCDF (TEF = 0.05). Use 3D-QSDAR models (e.g., PLS or KNN algorithms) to predict binding activity based on chlorine positions and molecular descriptors .

Q. What methodological challenges arise when reconciling in vitro and in vivo toxicity data for this compound?

Discrepancies often stem from metabolic activation differences. In vitro assays (e.g., HepG2 cells) may underestimate toxicity due to limited CYP1A1/1A2 enzymatic activity. In vivo studies in rats show dose-dependent hepatotoxicity (LOAEL = 0.1 μg/kg/day) and thymic atrophy. Use physiologically based pharmacokinetic (PBPK) modeling to bridge interspecies gaps and adjust for bioaccumulation factors .

Q. How can researchers address inconsistencies in regulatory thresholds for this compound across jurisdictions?

Regulatory limits vary due to divergent risk assessment frameworks. For instance, Canada’s air contaminant benchmark for 2,3,4,7,8-PeCDF is 0.3 μg/m³, while U.S. EPA PAC-3 levels for similar congeners are 0.028 mg/m³. Harmonize data by applying the WHO TEF scheme and probabilistic exposure modeling to derive consensus thresholds .

Q. What computational tools are available to predict the environmental fate of this compound?

Use EPI Suite’s BIOWIN and BCFBAF modules to estimate biodegradation half-lives (t₁/₂ > 1 year) and bioaccumulation factors (log BAF > 5.0). Molecular docking simulations can further elucidate interactions with AhR and cytochrome P450 enzymes, informing persistence and toxicity pathways .

Data Interpretation and Contradictions

Q. Why do serum concentrations of 1,2,3,7,8-PeCDF in NHANES studies show high inter-individual variability?

NHANES 2005–2008 data report geometric mean serum levels of 2.58 fg/g, but outliers exceed 10 fg/g due to dietary exposure (e.g., lipid-rich animal products) and genetic polymorphisms in detoxification enzymes (e.g., CYP1A1). Stratify analyses by age, BMI, and smoking status to control for confounders .

Q. How should researchers resolve conflicting evidence on the carcinogenicity of pentachlorodibenzofurans?

IARC classifies 2,3,4,7,8-PeCDF as Group 1 (carcinogenic), while limited data exist for 1,2,4,6,9-PeCDF. Conduct mechanistic studies to assess DNA adduct formation and oxidative stress biomarkers (8-OHdG, malondialdehyde) in exposed models. Cross-validate findings using transgenic rodent assays .

Methodological Best Practices

Q. What quality assurance/quality control (QA/QC) protocols are critical for chlorinated dibenzofuran analysis?

  • Use CRMs with ≥98% purity (e.g., Wel DF-12379-S or EF-953).
  • Achieve method detection limits (MDLs) < 0.1 pg/g via isotope dilution.
  • Validate recovery rates (70–130%) for each matrix (soil, serum, etc.) .

Q. How can researchers optimize sample preparation for low-concentration environmental samples?

Employ accelerated solvent extraction (ASE) at 100°C with hexane:acetone (1:1) followed by gel permeation chromatography (GPC) to remove lipids. For serum, use solid-phase extraction (SPE) with C18 cartridges and elute with dichloromethane .

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